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molecular formula C10H14N2O B1206877 5-Amino-1-pyridin-3-ylpentan-1-one

5-Amino-1-pyridin-3-ylpentan-1-one

Cat. No. B1206877
M. Wt: 178.23 g/mol
InChI Key: GSEJHUSUJYZWBW-UHFFFAOYSA-N
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Patent
US05840906

Procedure details

The first crop of solid was recrystallized by adding it to about 200 mL of hot isopropyl alcohol and adding 6M HCl slowly to the boiling mixture until all of the solid dissolved (about 5 mL of HCl was added). After cooling the solution in the refrigerator, 3.26 g of anabaseine dihydrochloride was collected (mp 175°-180° C., decomp). Anabaseine dihydrochloride was prepared in 56% overall yield based on the moles of ethyl nicotinate used. Since the dry crystalline solid product is not hygroscopic, but the wet solid may pick up water after filtration, filtration should be performed, for example, under nitrogen atmosphere.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1>O>[CH:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:1]([CH2:6][CH2:7][CH2:2][CH2:3][NH2:4])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The first crop of solid was recrystallized
ADDITION
Type
ADDITION
Details
by adding it to about 200 mL of hot isopropyl alcohol
ADDITION
Type
ADDITION
Details
adding 6M HCl slowly to the boiling mixture until all of the solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
(about 5 mL of HCl was added)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution in the refrigerator, 3.26 g of anabaseine dihydrochloride
CUSTOM
Type
CUSTOM
Details
was collected (mp 175°-180° C., decomp)
CUSTOM
Type
CUSTOM
Details
overall yield
FILTRATION
Type
FILTRATION
Details
after filtration, filtration

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CN=C1)C(=O)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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